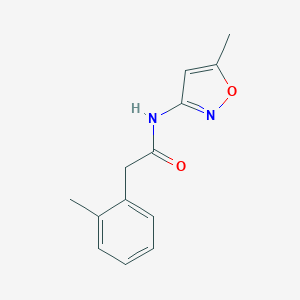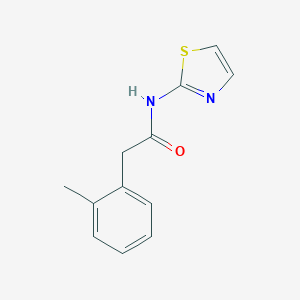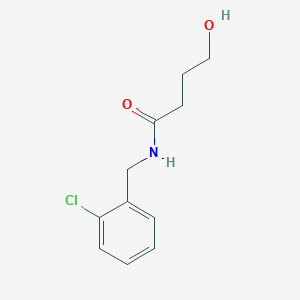
4,5-Dihydroblumenol A
説明
4,5-Dihydroblumenol A is a norisoprenoid . It can be isolated from Pavonia multiflora A. ST-HIL .
Molecular Structure Analysis
The molecular formula of 4,5-Dihydroblumenol A is C13H22O3 . Its average mass is 226.312 Da and its monoisotopic mass is 226.156891 Da .Physical And Chemical Properties Analysis
The density of 4,5-Dihydroblumenol A is approximately 1.1±0.1 g/cm3 . Its boiling point is around 345.7±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.7 mmHg at 25°C and an enthalpy of vaporization of 68.3±6.0 kJ/mol . The flash point is 177.1±24.4 °C . The index of refraction is 1.542 .科学的研究の応用
Isolation from Perrottetia Multiflora
4,5-Dihydroblumenol A is a new nor-isoprenoid that was first isolated from Perrottetia Multiflora, a plant in the Celastraceae family . This was the first report of C-13 type metabolites from this family .
Isolation from Rosa Multiflora Thunb
This compound has also been isolated from the herbs of Rosa Multiflora Thunb . Rosa Multiflora Thunb is a species of rose known for its potential medicinal properties.
Isolation from Pavonia Multiflora A. ST-HIL
4,5-Dihydroblumenol A can also be isolated from Pavonia Multiflora A. ST-HIL, a plant in the Malvaceae family .
作用機序
Target of Action
4,5-Dihydroblumenol A is a norisoprenoid . It has been shown to have significant inhibitory effects against HepG2 cells transected with cloned hepatitis B virus DNA . Therefore, its primary target is HepG2 cells infected with hepatitis B virus.
Mode of Action
Its inhibitory effects against hepg2 cells suggest that it may interact with cellular components or processes that are crucial for the survival or replication of hepatitis b virus within these cells .
Biochemical Pathways
Given its inhibitory effects on HepG2 cells infected with hepatitis B virus, it is likely that it affects pathways related to viral replication or the cellular response to viral infection .
Result of Action
The primary result of 4,5-Dihydroblumenol A’s action is the inhibition of HepG2 cells infected with hepatitis B virus . This suggests that it may have potential therapeutic applications in the treatment of hepatitis B.
特性
IUPAC Name |
(4S,5R)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-6,9-10,14,16H,7-8H2,1-4H3/b6-5+/t9-,10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDJYDVWNNFPHR-CHESLIBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(C1(C=CC(C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315531 | |
| Record name | 4,5-Dihydroblumenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroblumenol A | |
CAS RN |
155418-97-6 | |
| Record name | 4,5-Dihydroblumenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155418-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydroblumenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4,5-Dihydroblumenol A and where is it found?
A1: 4,5-Dihydroblumenol A is a naturally occurring C-13 nor-isoprenoid, a class of compounds derived from carotenoids. It has been isolated from a variety of plant families, including Celastraceae [], Euphorbiaceae [], and Annonaceae []. This compound was first reported from Perrottetia multiflora [], marking its significance as a potential chemotaxonomic marker for this family.
Q2: Are there any reports on the compound's cytotoxic activity against human cancer cell lines?
A2: Yes, 4,5-dihydroblumenol A, alongside other compounds, was isolated from the stem bark of Polyalthia jucunda. While other isolated compounds exhibited limited activity, 4,5-dihydroblumenol A did not show a significant dose-dependent growth inhibitory effect against the tested human tumor and non-tumor cell lines [].
Q3: Has 4,5-Dihydroblumenol A demonstrated any notable biological activity?
A3: Research suggests 4,5-Dihydroblumenol A might possess antiviral properties. In a study investigating anti-HBV constituents from Alternanthera philoxeroides, 4,5-dihydroblumenol A exhibited significant inhibition against HepG2 cells transfected with cloned hepatitis B virus DNA [].
Q4: What is known about the allelopathic activity of 4,5-Dihydroblumenol A?
A4: A study investigated the allelopathic potential of 4,5-Dihydroblumenol A isolated from Tachigali myrmecophyla. The research revealed that the compound exhibited allelopathic activity, impacting germination and seedling development of weed species Mimosa pudica in a concentration-dependent manner [].
Q5: What analytical techniques are typically used to characterize and identify 4,5-Dihydroblumenol A?
A6: The identification of 4,5-Dihydroblumenol A relies heavily on spectroscopic techniques. Researchers utilize a combination of 1H- and 13C-NMR, including one- and two-dimensional techniques, along with mass spectrometry (MS) to elucidate its structure. Additionally, comparisons with existing literature data on spectroscopic properties are crucial for confirming its identity [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B240061.png)
![4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B240062.png)


![N-[2-methyl-5-(propionylamino)phenyl]propanamide](/img/structure/B240067.png)
![5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B240072.png)
